molecular formula C11H15BN2O4 B1404074 4-(Morpholine-4-carboxamido)phenylboronic acid CAS No. 1015242-57-5

4-(Morpholine-4-carboxamido)phenylboronic acid

Cat. No. B1404074
M. Wt: 250.06 g/mol
InChI Key: ZQOUZXXGAUGNCI-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carboxamido)phenylboronic Acid is a useful research chemical for the preparation of biologically and pharmacologically active molecules . It is also known as 4-(Morpholine)carboxamidophenylboronic acid .


Molecular Structure Analysis

The empirical formula for this compound is C11H14BNO4 . The molecular weight is 235.04 . The structure includes a phenylboronic acid group attached to a morpholine ring via a carboxamide linkage .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 481.6±55.0 °C at 760 mmHg, and a flash point of 245.1±31.5 °C . It also has a molar refractivity of 60.1±0.4 cm3 .

Scientific Research Applications

Biomedical Applications of Phenylboronic Acids

Phenylboronic acids, including derivatives like 4-(Morpholine-4-carboxamido)phenylboronic acid, are known for their biomedical applications due to their unique binding capabilities with diols and sugars. These compounds have been explored for their potential in drug delivery systems, particularly in the development of pH- and sugar-sensitive delivery mechanisms. Such delivery systems could offer targeted therapeutic strategies, enhancing the efficacy of treatment while minimizing side effects. For instance, phenylboronic acid-modified electrodes have been studied for glucose sensing, which could be integrated into advanced diabetic care by providing real-time monitoring and insulin release in response to glucose levels (Anzai, 2016).

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, such as those containing the morpholine moiety as in 4-(Morpholine-4-carboxamido)phenylboronic acid, have a broad spectrum of pharmacological activities. The incorporation of morpholine rings into organic compounds has been associated with diverse biological effects, ranging from neuroprotective to antidepressant properties. These derivatives are designed for their potent pharmacophoric activities, revealing the potential for developing new therapeutic agents with enhanced efficacy and specificity (Asif & Imran, 2019).

Advanced Oxidation Processes and Environmental Applications

Research on advanced oxidation processes (AOPs) highlights the relevance of phenylboronic acid derivatives in environmental science, particularly in the degradation of recalcitrant compounds. These processes are crucial for addressing water scarcity and environmental contamination issues. Although the direct application of 4-(Morpholine-4-carboxamido)phenylboronic acid in AOPs was not detailed, the study on similar compounds provides a foundation for exploring its potential in environmental remediation efforts (Qutob et al., 2022).

Safety And Hazards

Safety data indicates that personal protective equipment and face protection should be worn when handling this compound. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided . It is also classified as a skin and eye irritant .

Future Directions

As a research chemical, the future directions for this compound are likely to be determined by the results of ongoing studies. It could potentially be used in the synthesis of new biologically and pharmacologically active molecules .

properties

IUPAC Name

[4-(morpholine-4-carbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c15-11(14-5-7-18-8-6-14)13-10-3-1-9(2-4-10)12(16)17/h1-4,16-17H,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOUZXXGAUGNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)NC(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholine-4-carboxamido)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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